Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a pyrimidine ring substituted with a chloro group at the 4-position and a piperidin-1-YL group at the 2-position, along with an ethyl carboxylate group at the 5-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as ethyl cyanoacetate, piperidine, and chloroacetic acid.
Reaction Steps:
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different chemical and physical properties.
Substitution Products:
Mechanism of Action
Target of Action
Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
Mode of Action
The compound’s mode of action is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and ER stress pathway . These pathways play a crucial role in the regulation of immune responses and cellular stress responses, respectively .
Pharmacokinetics
It is known that the compound is used for proteomics research .
Result of Action
The compound shows promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Biochemical Analysis
Biochemical Properties
Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cAMP-phosphodiesterase, where it acts as an inhibitor . This inhibition can lead to increased levels of cAMP, which in turn can affect various cellular processes. Additionally, this compound supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . It also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, which is crucial for maintaining vascular health .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the PI3K-PKB-mTOR signaling pathway, which is essential for cell proliferation and survival . By modulating this pathway, this compound can promote or inhibit cell growth depending on the context. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it binds to cAMP-phosphodiesterase, inhibiting its activity and resulting in increased cAMP levels . This increase in cAMP can activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cellular function . Additionally, this compound can interact with other enzymes and proteins, modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable at room temperature, but its long-term effects on cellular function can vary depending on the experimental conditions . In in vitro studies, the compound has been observed to maintain its activity over extended periods, while in in vivo studies, its effects may diminish over time due to metabolic degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and survival . At higher doses, it can have toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, the compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate various cellular processes .
Scientific Research Applications
Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in biological studies to investigate its effects on various biological systems and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases.
Industry: The compound is used in the chemical industry for the synthesis of other valuable chemicals and materials.
Comparison with Similar Compounds
Ethyl 4-chloro-2-(piperidin-1-YL)pyrimidine-5-carboxylate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrimidine derivatives, such as Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride and 4-chloro-N-(2-phenyl-2-piperidin-1-yl-ethyl)-benzenesulfonamide.
Uniqueness: The presence of the ethyl carboxylate group at the 5-position distinguishes this compound from other similar compounds, potentially leading to different chemical and biological properties.
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Properties
IUPAC Name |
ethyl 4-chloro-2-piperidin-1-ylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-2-18-11(17)9-8-14-12(15-10(9)13)16-6-4-3-5-7-16/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEXRBHAQPGEGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674802 | |
Record name | Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34750-24-8 | |
Record name | Ethyl 4-chloro-2-(1-piperidinyl)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34750-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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